molecular formula C17H20N4O3 B2580893 2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]acetamide CAS No. 2034436-87-6

2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]acetamide

Cat. No.: B2580893
CAS No.: 2034436-87-6
M. Wt: 328.372
InChI Key: ZEBJOAIBUROSOY-HDJSIYSDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]acetamide features a pyridazinone core (6-oxo-1,6-dihydropyridazin-1-yl) linked via an acetamide group to a trans-1,4-disubstituted cyclohexyl moiety bearing a pyridin-2-yloxy substituent. Pyridazinone derivatives are well-documented in medicinal chemistry for their roles as kinase inhibitors, antiviral agents, and modulators of cellular stress pathways such as the integrated stress response (ISR) .

Properties

IUPAC Name

2-(6-oxopyridazin-1-yl)-N-(4-pyridin-2-yloxycyclohexyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3/c22-15(12-21-17(23)5-3-11-19-21)20-13-6-8-14(9-7-13)24-16-4-1-2-10-18-16/h1-5,10-11,13-14H,6-9,12H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEBJOAIBUROSOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)CN2C(=O)C=CC=N2)OC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]acetamide typically involves multiple steps, starting from commercially available precursors. One common approach involves the formation of the pyridazinone core through a cyclization reaction, followed by the introduction of the acetamide and cyclohexyl groups via nucleophilic substitution and coupling reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques. The choice of reagents and solvents is also crucial to ensure environmental sustainability and safety.

Chemical Reactions Analysis

Types of Reactions

2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the pyridazinone or cyclohexyl rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups like alkyl, aryl, or halogen atoms.

Scientific Research Applications

2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development. Its interactions with biological targets can be studied to understand its potential therapeutic effects.

    Industry: The compound’s unique structure may find applications in material science, such as the development of new polymers or advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Acetamide Derivatives

Compound Name Core Structure Key Substituents Biological Target
Target Compound Pyridazinone-acetamide trans-4-(Pyridin-2-yloxy)cyclohexyl Inferred: Kinases/eIF2B
ISRIB-A10 () Acetamide trans-4-(4-Chlorophenoxy)cyclohexyl, 4-methylphenoxy eIF2B modulator
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide (Ev3) Pyrimidinone-thioacetamide Benzyl, 4-methylpyrimidinone Not specified
(R)-2-(4-(2-((1-(5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)pyrrolidin-3-yl)oxy)pyridin-4-yl)-3,5-dimethyl-1H-pyrazol-1-yl)-N-cyclopropylacetamide (Ev6) Pyridazinone-pyrrolidinyl Chloropyridazinone, cyclopropyl, pyridinyl Kinase inhibition

Key Observations :

  • The target compound shares the pyridazinone core with the compound in , which includes a pyrrolidinyl linker and cyclopropyl group. The latter demonstrated activity in kinase inhibition assays, suggesting pyridazinone derivatives may broadly target kinase domains .
  • ISRIB-A10 () lacks the pyridazinone ring but shares the trans-cyclohexyl-acetamide scaffold, indicating structural flexibility in eIF2B modulation .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL) Melting Point (°C)
Target Compound ~393.4 2.1 (Est.) Moderate (DMSO) Not reported
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide (Ev3) 317.4 1.8 0.12 (Water) 196
ISRIB-A10 (Ev1) ~446.9 3.5 Low (Water) Not reported

Notes:

  • The pyridinyloxy group in the target compound may improve aqueous solubility compared to ISRIB-A10’s chlorophenoxy substituent .
  • The pyridazinone core’s polarity likely reduces LogP relative to purely aromatic analogs.

Inferences for Target Compound :

  • Pyridazinone derivatives (e.g., ) show kinase inhibition, suggesting the target compound may share this activity .
  • The trans-cyclohexyl group in ISRIB-A10 is critical for eIF2B binding; substitution with pyridinyloxy may alter target specificity .

Biological Activity

The compound 2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]acetamide is a member of the pyridazinone class of compounds, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C16H20N4O2C_{16}H_{20}N_{4}O_{2}, and it features a pyridazinone moiety linked to a cyclohexyl group substituted with a pyridinyl ether. The structural characteristics contribute to its biological activity.

Research indicates that compounds containing the pyridazinone structure often exhibit significant pharmacological properties. The biological activities can be attributed to their ability to interact with various enzymes and receptors in the body:

  • Inhibition of Enzymes : Pyridazinones have been shown to inhibit enzymes such as myeloperoxidase (MPO), which plays a role in inflammatory responses. This inhibition can lead to reduced oxidative stress and inflammation in various tissues .
  • Selective Binding : The compound's design allows for selective binding to specific receptors, potentially leading to targeted therapeutic effects. For instance, modifications in the pyridazinone structure can enhance selectivity towards thyroid hormone receptors, which are implicated in metabolic regulation .

Antioxidant Properties

Studies have demonstrated that this compound exhibits antioxidant activity. This property is crucial for mitigating oxidative damage in cells and tissues, which is linked to various chronic diseases.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation through its action on MPO and other inflammatory mediators. In vitro studies indicate that it can significantly lower levels of pro-inflammatory cytokines in stimulated human blood samples .

Potential Therapeutic Applications

Given its biological activities, this compound may have several therapeutic applications:

  • Cardiovascular Diseases : Due to its anti-inflammatory properties and ability to modulate lipid profiles, it could be beneficial in treating conditions like atherosclerosis.
  • Metabolic Disorders : Its selective action on thyroid hormone receptors suggests potential use in managing metabolic syndromes and related disorders .

Case Studies

A recent study evaluated the pharmacokinetics and safety profile of a related pyridazinone derivative in cynomolgus monkeys. The results indicated robust inhibition of plasma MPO activity upon oral administration, supporting the potential for therapeutic use in inflammatory conditions .

In another investigation focusing on thyroid hormone receptor selectivity, a modified pyridazinone displayed significant efficacy in lowering LDL cholesterol without adverse cardiac effects, highlighting its potential role in managing dyslipidemia .

Data Tables

Biological Activity Mechanism Potential Application
AntioxidantFree radical scavengingChronic disease prevention
Anti-inflammatoryMPO inhibitionTreatment of inflammatory disorders
Lipid modulationTHR selectivityManagement of metabolic disorders

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.